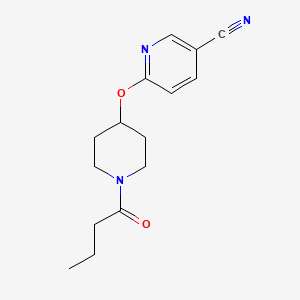
6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antiprotozoal Activities
Some novel pyrido[2,3-d]pyrimidine derivatives, which are structurally related to nicotinonitrile, have shown promising antimicrobial activities. These compounds were evaluated for their antibacterial and antifungal properties, highlighting the potential of nicotinonitrile derivatives in developing new antimicrobial agents (Behalo, 2008). Furthermore, nicotinonitrile-based s-triazines have been synthesized and tested for their in vitro antimycobacterial activity, with several compounds exhibiting significant efficacy against Mycobacterium tuberculosis, suggesting a starting point for new antituberculosis therapies (Patel, Chikhalia, & Kumari, 2014).
Applications in Materials Science
Nicotinonitrile derivatives have been investigated for their potential in materials science, particularly as novel cathode materials for organic radical batteries. The synthesis and characterization of nitroxide radical polymers based on modified polypyrrole derivatives indicate that these materials exhibit superior electrochemical performances, beneficial for energy storage applications (Xu et al., 2014).
Synthesis and Characterization of Novel Compounds
The synthesis of various nicotinonitrile derivatives has been explored for the creation of new chemical entities with potential pharmacological effects. For instance, the synthesis of nicotinonitrile derivatives as a new class of nonlinear optical (NLO) materials shows that these compounds can have high NLO activity, opening avenues for their application in optical technologies (Raghukumar et al., 2003). Another study focused on the synthesis and antioxidant evaluation of some nicotinonitriles, presenting a methodology for creating compounds with potential antioxidant properties (Gouda et al., 2016).
Environmental Sensitivity and Fluorophore-Based Applications
The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties has been reported, demonstrating the synthesis of poly-functionalized innovative nicotinonitriles. These compounds exhibit strong blue-green fluorescence emission, suggesting their applicability in material science and as probes in biochemical research (Hussein, El Guesmi, & Ahmed, 2019).
Mecanismo De Acción
Target of Action
The primary target of 6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile is the enzyme Phosphodiesterase 4B2 (PDE4B2) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .
Mode of Action
This compound interacts with the catalytic domain of PDE4B2 . The compound’s oxaborole group chelates the catalytic bimetal, overlapping with the phosphate in cAMP during substrate hydrolysis . The interaction extends into the adenine pocket .
Biochemical Pathways
The inhibition of PDE4B2 by this compound affects the cAMP-dependent pathway . This results in increased phosphorylation of the cAMP response element-binding protein in human monocytes and decreased phosphorylation of extracellular signal-regulated kinase in human T cells .
Pharmacokinetics
It is known that the compound can penetrate the skin , suggesting that it may have good bioavailability when applied topically.
Result of Action
The action of this compound leads to reduced production of various cytokines, including tumor necrosis factor-alpha, interleukins (IL)-23, IL-17, interferon-gamma, IL-4, IL-5, IL-13, and IL-22 . These cytokines contribute to the pathological changes in skin structure and barrier functions, as well as immune dysregulation in conditions like atopic dermatitis and psoriasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to penetrate the skin suggests that the condition of the skin (e.g., hydration level, presence of lesions) may affect its action . .
Análisis Bioquímico
Biochemical Properties
Cellular Effects
The effects of 6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
6-(1-butanoylpiperidin-4-yl)oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-3-15(19)18-8-6-13(7-9-18)20-14-5-4-12(10-16)11-17-14/h4-5,11,13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZYSIYPVGTBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
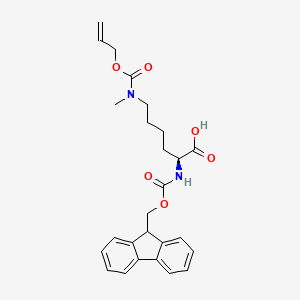
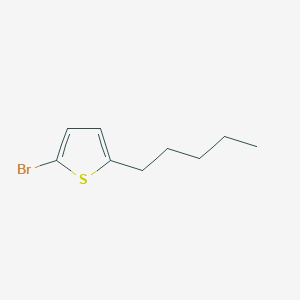

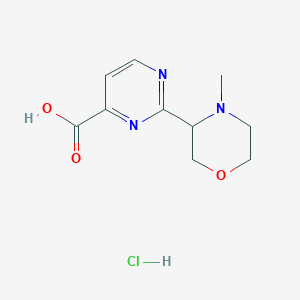
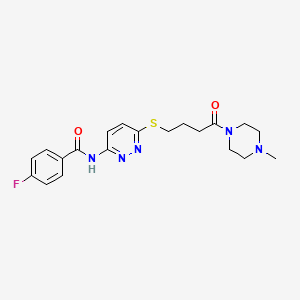
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2970938.png)

![N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline](/img/structure/B2970942.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2970943.png)
![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B2970944.png)
![(2E)-3-({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid](/img/structure/B2970945.png)
![4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970946.png)
![N-{[N'-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE](/img/structure/B2970947.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)
